molecular formula C11H19NO4S B6283165 1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate CAS No. 1252640-74-6

1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate

Cat. No.: B6283165
CAS No.: 1252640-74-6
M. Wt: 261.3
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Description

1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a tert-butyl group, a methyl group, and a sulfanyl group attached to a pyrrolidine ring. Its molecular formula is C11H19NO4S, and it is often used in the synthesis of more complex molecules due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the protection of the amino group in pyrrolidine, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The sulfanyl group is then introduced via thiolation reactions. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Industrial synthesis often employs catalysts to accelerate the reaction rates and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify other functional groups.

    Substitution: The tert-butyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or organometallic reagents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or arylated derivatives.

Scientific Research Applications

1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a building block in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl 2-methyl (2S,4R)-4-amino-1,2-pyrrolidinedicarboxylate: This compound has an amino group instead of a sulfanyl group, which alters its reactivity and applications.

    1-tert-butyl 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate hydrochloride: Similar to the previous compound but with a different stereochemistry and the presence of a hydrochloride salt.

Uniqueness

1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate is unique due to its combination of functional groups and stereochemistry, which confer specific reactivity and potential biological activities. Its sulfanyl group, in particular, distinguishes it from other similar compounds and provides unique opportunities for chemical modifications and applications.

Properties

CAS No.

1252640-74-6

Molecular Formula

C11H19NO4S

Molecular Weight

261.3

Purity

95

Origin of Product

United States

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